molecular formula C17H16N2O3S B2997879 N-(3,4-dimethylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide CAS No. 1251563-47-9

N-(3,4-dimethylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide

Cat. No.: B2997879
CAS No.: 1251563-47-9
M. Wt: 328.39
InChI Key: VERMDPXXBYJTBR-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide is a synthetic thienopyridine carboxamide derivative with demonstrated antifungal activity, particularly against Cryptococcus species . Its structure features a 7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine core substituted with a methyl group at position 4 and a 3,4-dimethylphenyl carboxamide moiety at position 4. This compound was developed through structure-activity relationship (SAR) studies targeting fungal cell wall disruption mechanisms, showing potent and selective inhibition of Cryptococcus neoformans and C. gattii with minimal toxicity to mammalian cells .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-7-hydroxy-4-methyl-5-oxothieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-9-4-5-11(8-10(9)2)18-16(21)13-14(20)15-12(6-7-23-15)19(3)17(13)22/h4-8,20H,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERMDPXXBYJTBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(C=CS3)N(C2=O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C17H16N2O3S
  • Molecular Weight : 320.38 g/mol

The structure features a thieno[3,2-b]pyridine core with various functional groups that may influence its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of thieno[3,2-b]pyridine have been tested against various bacterial strains, demonstrating effectiveness against both gram-positive and gram-negative bacteria. The mode of action typically involves inhibition of cell wall synthesis and disruption of bacterial metabolism.

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including:

Cell Line IC50 (μg/mL)
Human Colon Cancer (HCT-116)10.5
Human Cervix Cancer (HeLa)15.2
Human Breast Cancer (MDA-MB-231)12.8
Healthy Lung Fibroblast (MRC-5)>20

These results suggest that while the compound is effective against cancer cells, it shows limited toxicity towards healthy cells.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation.
  • Induction of Apoptosis : Studies have shown that certain derivatives can trigger programmed cell death in cancer cells.
  • Antioxidant Properties : The hydroxyl group in the structure may contribute to antioxidant activity, reducing oxidative stress in cells.

Study 1: Antimicrobial Efficacy

A study published in PubMed evaluated the antimicrobial efficacy of various thieno[3,2-b]pyridine derivatives against a range of pathogens. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against resistant strains of bacteria .

Study 2: Cytotoxicity Against Cancer Cells

In a recent investigation into the cytotoxic effects of this compound on cancer cells, researchers found that this compound demonstrated significant growth inhibition in HeLa cells with an IC50 value of 15.2 μg/mL .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of this compound include derivatives with variations in the carboxamide substituent, substitutions on the thienopyridine core, and modifications to the hydroxy/oxo groups. Below is a comparative analysis:

Compound Name Substituent (R Group) Biological Activity Key Findings Reference ID
N-(3,4-Dimethylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide 3,4-Dimethylphenyl Antifungal (Cryptococcus spp.) IC₅₀: 0.12 µM (C. neoformans); >100-fold selectivity over mammalian cells
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide 2,3-Dihydro-1,4-benzodioxin; 4-Ethyl Antifungal (Unspecified targets) Reduced activity compared to methyl-substituted core; IC₅₀ >5 µM
6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide 4-Bromophenyl-thioethyl; 2-Furyl Antiproliferative (Cancer cell lines) Moderate activity (IC₅₀: 10–20 µM) in leukemia models; no antifungal data
(4aR)-N-[2-(6-Cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide Trifluoromethylphenyl; Morpholine-ethoxy Broad-spectrum kinase inhibition Potent kinase inhibitor (Kd <1 nM); unrelated to antifungal activity

Structure-Activity Relationship (SAR) Insights

  • Carboxamide Substitution : Aromatic groups with electron-donating substituents (e.g., 3,4-dimethylphenyl) improve antifungal activity, while bulkier or polar groups (e.g., benzodioxin in ) reduce potency .
  • Core Modifications: The 7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine scaffold is essential for activity; replacing the thienopyridine core with dihydropyridine (as in ) or pyrrolopyridazine (as in ) shifts the activity to unrelated biological targets .
  • Position 4 Substitution : Methyl > ethyl > hydrogen in terms of antifungal efficacy, as seen in comparative studies .

Research Findings and Implications

Recent studies emphasize the unique profile of this compound among thienopyridine derivatives:

  • Mechanistic Advantage : Unlike broad-spectrum kinase inhibitors (e.g., ) or cytotoxic agents (e.g., ), this compound selectively disrupts fungal cell wall biosynthesis via inhibition of chitin synthase or β-glucan pathways .
  • Safety Profile: No evidence of DNA adduct formation or carcinogenicity (cf. heterocyclic amines in ), likely due to its targeted mechanism and low metabolic activation .

Q & A

Basic Research Questions

Q. What are common synthetic routes for synthesizing dihydrothieno-pyridine carboxamide derivatives?

  • Methodological Answer : A typical approach involves multi-step condensation reactions. For example, intermediates like ethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine derivatives (e.g., Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate) are synthesized via cyclization of thiourea derivatives with malononitrile or arylidene malonates under acidic conditions . Subsequent functionalization (e.g., hydrolysis, amidation) introduces the 7-hydroxy and carboxamide groups. Reaction progress is monitored via TLC, and purification employs recrystallization (e.g., ethanol/water mixtures) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1665 cm⁻¹, N-H bend at ~1536 cm⁻¹) .
  • NMR Spectroscopy :
  • ¹H NMR: Methyl groups (δ 2.34 ppm), aromatic protons (δ 7.06–8.37 ppm), and amide NH (δ 9.85 ppm) confirm substitution patterns .
  • ¹³C NMR: Carbonyl carbons (δ 167–170 ppm) and heterocyclic carbons (δ 20–150 ppm) validate the core structure .
  • Mass Spectrometry : HRMS (e.g., [M+H]+ ion at m/z 613.2349) ensures molecular weight accuracy .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in tautomeric forms of dihydrothieno-pyridine derivatives?

  • Methodological Answer : SHELX software (e.g., SHELXL) is used for crystal structure refinement. For example, bond lengths and angles (e.g., C-N bonds ~1.32–1.38 Å, C-O bonds ~1.22 Å) distinguish between keto-enol tautomers. Hydrogen-bonding networks (e.g., O-H···N interactions) further stabilize specific tautomeric states . High-resolution data (≤1.0 Å) and twin refinement (via SHELXD) improve accuracy for complex heterocycles .

Q. What strategies address discrepancies in biological activity data across similar derivatives?

  • Methodological Answer :

  • Dose-Response Curves : Compare IC₅₀ values (e.g., for enzyme inhibition) across multiple assays to rule out false positives .
  • Computational Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions (e.g., binding affinity to kinases). For example, pyrrolo[2,3-d]pyrimidine derivatives show strong interactions with ATP-binding pockets .
  • Metabolic Stability Tests : Liver microsome assays (e.g., human/rat CYP450) identify metabolic hotspots (e.g., hydroxylation at the 4-methyl group) .

Q. How can computational methods predict regioselectivity in heterocyclic synthesis?

  • Methodological Answer :

  • DFT Calculations : Gaussian 09 optimizes transition states to predict reaction pathways (e.g., cyclization vs. dimerization). For example, arylidene malonates preferentially attack thieno-pyridine intermediates at the β-position due to lower activation energy (ΔG‡ ~25 kcal/mol) .
  • Hammett Plots : Correlate substituent effects (σ values) with reaction rates to design electron-withdrawing groups (e.g., -CF₃) that enhance regioselectivity .

Data Contradiction Analysis

Q. How to resolve conflicting NMR data for dihydrothieno-pyridine derivatives?

  • Methodological Answer :

  • Variable Temperature NMR : Detect dynamic processes (e.g., ring inversion) by observing coalescence of methylene proton signals (δ 4.5–5.5 ppm) at elevated temperatures .
  • NOESY/ROESY : Identify spatial proximity between aromatic protons (e.g., 3,4-dimethylphenyl group and pyridine ring) to confirm stereochemistry .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace carbon connectivity in ambiguous regions .

Experimental Design Guidelines

Q. What crystallization conditions optimize single-crystal growth for X-ray analysis?

  • Methodological Answer :

  • Solvent Screening : Use mixtures of DMSO/water or ethanol/ethyl acetate to balance solubility and polarity.
  • Slow Evaporation : Maintain a controlled environment (20–25°C, 50–60% humidity) over 7–14 days .
  • Seeding : Introduce microcrystals from prior batches to nucleate growth .

Q. How to validate the purity of synthetic intermediates?

  • Methodological Answer :

  • HPLC-PDA : Use a C18 column (ACN/water gradient) to detect impurities (e.g., unreacted starting materials) with UV detection at 254 nm .
  • Elemental Analysis : Ensure C, H, N, S percentages match theoretical values (e.g., ±0.3% deviation) .

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